molecular formula C16H17FN6 B6441336 6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2640902-88-9

6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No.: B6441336
CAS No.: 2640902-88-9
M. Wt: 312.34 g/mol
InChI Key: TVJXSQNCDFLCRB-UHFFFAOYSA-N
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Description

6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a piperazine ring, and a fluorinated pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine and piperazine intermediates, followed by their coupling to form the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to reduce nitro groups to amines or other functional group transformations.

    Substitution: Commonly involves the replacement of hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH₃I).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine moiety can enhance binding affinity and specificity, leading to potent biological effects. The compound may modulate signaling pathways or inhibit enzyme activity, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile stands out due to its unique combination of structural features, including the fluorinated pyrimidine and piperazine rings

Properties

IUPAC Name

6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6/c1-11-15(17)16(20-12(2)19-11)23-8-6-22(7-9-23)14-5-3-4-13(10-18)21-14/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJXSQNCDFLCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=CC=CC(=N3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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